![molecular formula C22H20N2O3 B4007391 3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)

3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione

Overview

Description

Pyrrolidin-2-ones and their derivatives are recognized as a significant class of non-aromatic heterocyclic compounds, found in the nuclei of many natural products and biologically active molecules. Their versatility in pharmacy stems from the possibility of introducing various substituents into the pyrrolidin-2-one nucleus, allowing the synthesis of new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).

Synthesis Analysis

The synthesis of related compounds involves reactions like the methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane, heated in dioxane. This process results in compounds like 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones (Rubtsova et al., 2020).

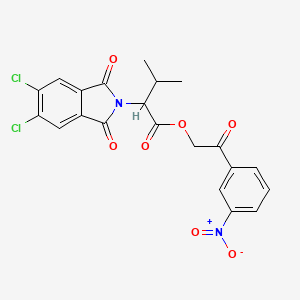

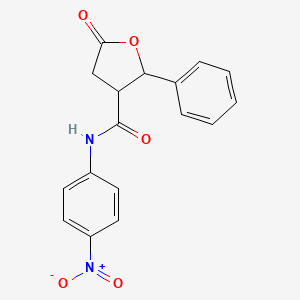

Molecular Structure Analysis

The structural elucidation of these compounds is often achieved using techniques such as 1H NMR spectroscopy and IR spectrometry. These methods confirm the presence of various functional groups indicative of the synthesized compounds' molecular structure (Rubtsova et al., 2020).

Chemical Reactions and Properties

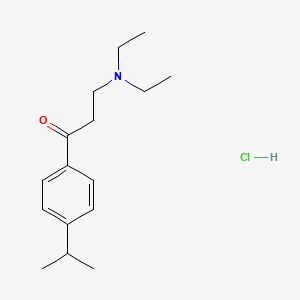

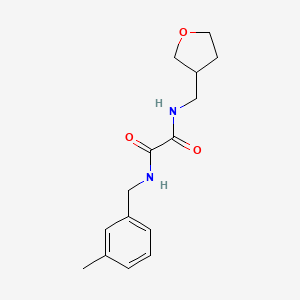

Chemical properties of related compounds involve the potential for introducing various substituents, significantly affecting their biological activity. Their reactivity can be tailored by modifying the substituents at different positions on the pyrrolidin-2-one nucleus (Rubtsova et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

Furans and Pyrroles Synthesis : Furans and pyrroles, which are important in natural products, pharmaceutical agents, and materials, can be synthesized using methods involving compounds related to 3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione. These methods provide high yields and are valuable for creating enantioenriched derivatives, which are crucial in the synthesis of various natural products (Kelly et al., 2008).

Derivatives in Pharmacy : Derivatives of pyrrolidin-2-ones, similar to the given compound, are significant in pharmacy due to their presence in many natural products and biologically active molecules. The ability to introduce various substituents into these compounds is essential for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Pharmacological Applications

Adenosine Receptor Antagonists : Compounds structurally related to 3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione have been studied as selective antagonists at human A3 adenosine receptors. These findings are crucial for developing therapies targeting various diseases linked to adenosine receptors (Jiang et al., 1997).

PKCθ Inhibitors : Certain derivatives have been identified as inhibitors of PKCθ, a protein kinase involved in various biological processes. This discovery has implications for developing treatments for diseases where PKCθ plays a key role (Subrath et al., 2009).

Miscellaneous Applications

Topoisomerase Inhibitory Activity : Certain derivatives have shown significant topoisomerase II inhibitory activity, which is vital for developing anti-cancer drugs. This property highlights the potential of these compounds in cancer therapy (Thapa et al., 2013).

Bactericidal Activity : Some nitrogen-containing heterocyclic derivatives have demonstrated bactericidal activity against various bacterial species, suggesting their potential use in developing new antimicrobial agents (Kaila et al., 2015).

Photoluminescence Behavior : Research on intercalation of organic guests into layered europium hydroxides, where compounds similar to 3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione are used, shows interesting photoluminescence behavior. This application is relevant in developing luminescent materials or biological probes (Gu et al., 2014).

properties

IUPAC Name |

3-[benzyl(furan-2-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-21-14-20(22(26)24(21)18-10-5-2-6-11-18)23(16-19-12-7-13-27-19)15-17-8-3-1-4-9-17/h1-13,20H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQVSUYPUGSZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)

![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)

![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)

![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)

![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)

![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)